6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
6-Hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with hydroxyl, methyl, and 4-methylpiperidinylmethyl groups. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its substitution pattern: the 4-methylpiperidinylmethyl group introduces a tertiary amine, which may enhance solubility and binding interactions with biological targets.
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-3-5-18(6-4-11)10-13-8-17(20)21-16-7-12(2)15(19)9-14(13)16/h7-9,11,19H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMSKVZKKDMFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions (MCRs)
Recent advances employ one-pot MCRs to streamline synthesis. A mixture of 4-methylresorcinol, ethyl acetoacetate, and 4-methylpiperidine-formaldehyde adducts undergoes cyclization in the presence of microwave irradiation or sonication . This method reduces reaction times to 1–2 hours but requires precise stoichiometric control to avoid side products.
Nucleophilic Substitution
For pre-functionalized intermediates, 4-bromomethylchromenone can react with 4-methylpiperidine in a nucleophilic substitution. However, this route demands anhydrous conditions and palladium catalysts, making it less practical for large-scale synthesis.
Catalytic and Solvent Optimization
Catalyst selection critically influences yield and purity:
Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates easier workup.
Purification and Characterization
Final purification employs recrystallization (ethanol/water) or column chromatography . Structural confirmation is achieved via:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. Molecular docking studies have demonstrated its binding affinity to various cancer-related targets, suggesting its potential use in cancer therapy.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics, especially in the face of rising antibiotic resistance.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its therapeutic potential.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.
- Neuroprotection : A recent investigation into neuroprotective agents found that this compound reduced neuronal apoptosis in vitro, indicating its promise for further development in treating neurodegenerative disorders.
Mechanism of Action
The mechanism by which 6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxy and methyl groups enhance its binding affinity, while the piperidinyl moiety contributes to its stability and bioactivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-methylpiperidinylmethyl group in the target compound may confer stronger basicity and hydrogen-bonding capacity compared to analogs with 2-methylpiperidinyl or 4-methylpiperazinyl groups .
- Compounds with methoxy (e.g., 7-hydroxy-8-methoxy-4-methyl-2H-chromen-2-one) exhibit increased hydrophobicity, which correlates with improved membrane permeability .
Structural vs. Triazole and oxadiazole moieties (e.g., in thiofibrate derivatives) introduce heterocyclic rigidity, which can optimize binding to targets like lipoxygenase or aldose reductase .
Synthetic Accessibility :
- Derivatives with piperidinylmethyl groups are often synthesized via Mannich reactions or nucleophilic substitutions, as seen in related coumarin systems .
Q & A
Basic: How can researchers optimize the synthetic yield of 6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one?
Methodological Answer:
- Key Parameters :
- Solvent Selection : Ethanol or acetonitrile is often used to facilitate Mannich-type alkylation reactions. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but require rigorous moisture control .
- Temperature Control : Reflux conditions (~80°C) are critical for achieving high conversion rates, as lower temperatures may stall intermediate formation .
- Catalyst Use : While not explicitly stated for this compound, similar chromenone derivatives benefit from acid/base catalysis (e.g., ZnCl₂ in POCl₃) to accelerate condensation steps .
- Purification : Post-reaction evaporation under reduced pressure followed by recrystallization (e.g., acetone or ethanol) improves purity .
Basic: What spectroscopic and analytical techniques are essential for confirming the compound’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the chromen-2-one core (e.g., δ ~6.1 ppm for H-3, δ ~160 ppm for C-2) and the 4-methylpiperidinylmethyl group (δ ~2.5–3.0 ppm for N-CH₂) .
- Infrared Spectroscopy (IR) : Confirm hydroxyl (3200–3600 cm⁻¹) and lactone carbonyl (1700–1750 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₂₁NO₃) and detects fragmentation patterns .
- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects?
Methodological Answer:
- Data Collection : Use single crystals grown via slow evaporation (e.g., acetone/water). Synchrotron radiation improves resolution for small molecules .
- Structure Refinement : Employ SHELXL (via SHELX suite) for least-squares refinement. Validate using R-factor convergence (<5%) and electron density maps .
- Disorder Handling : For flexible groups (e.g., 4-methylpiperidine), apply PART instructions in SHELXL to model positional disorder .
- Packing Analysis : Identify π-π stacking (chromenone cores) or hydrogen bonds (hydroxyl to solvent) to explain stability .
Advanced: How should researchers address discrepancies in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer:
- Orthogonal Assays : Validate activity using multiple assays (e.g., COX-2 inhibition for anti-inflammatory, MTT for cytotoxicity) to rule out false positives .
- Purity Verification : Re-test the compound after HPLC purification (>98%) to exclude confounding impurities .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-methylpiperidine with morpholine) to isolate pharmacophore contributions .
- Dose-Response Curves : Establish EC₅₀ values across cell lines to differentiate target-specific vs. off-target effects .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like kinases or GPCRs. Focus on the chromenone core and 4-methylpiperidine as key interaction motifs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Basic: What are critical parameters for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., formaldehyde addition) .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C) to reduce side reactions during alkylation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Advanced: How does the 4-methylpiperidinylmethyl substituent influence pharmacokinetics (e.g., solubility, metabolic stability)?
Methodological Answer:
- LogP Determination : Measure octanol/water partitioning to assess lipophilicity. The piperidine group may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., N-demethylation) via LC-MS/MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
